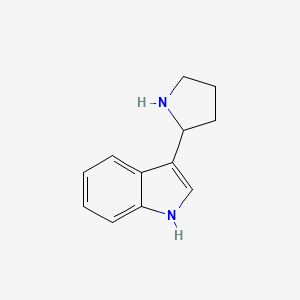
3-(Pyrrolidin-2-yl)-1H-Indol
Übersicht
Beschreibung
“3-(pyrrolidin-2-yl)-1H-indole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “3-(pyrrolidin-2-yl)-1H-indole” involves a process called divergent synthesis. This process involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . The protocol involves C–H functionalization, switching formation of two products, room-temperature conditions, low photocatalyst loadings, without strong oxidant, and moderate to excellent yields .Molecular Structure Analysis
The molecular structure of “3-(pyrrolidin-2-yl)-1H-indole” is characterized by the pyrrolidine ring and its derivatives . The structure of this compound is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving “3-(pyrrolidin-2-yl)-1H-indole” are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The reactions also involve the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
3-(Pyrrolidin-2-yl)-1H-Indol: Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Der Pyrrolidinring hat sich bei der Einarbeitung in heterozyklische Verbindungen als vielversprechend im Kampf gegen mikrobielle Infektionen erwiesen. Forschungsergebnisse zeigen, dass Modifikationen am Indolrest zu Verbindungen mit signifikanter antimikrobieller Aktivität führen können .
Antivirale Forschung
Die Kombination aus Indol und Pyrrolidin wird auch für antivirale Anwendungen untersucht. Diese Verbindungen können so konzipiert werden, dass sie in die Replikationsprozesse von Viren eingreifen oder Enzyme hemmen, die für den Lebenszyklus von Viren entscheidend sind. Die strukturelle Vielseitigkeit von This compound macht es zu einem wertvollen Grundgerüst in diesem Forschungsbereich .
Antitumor- und Antikrebsstudien
Indolderivate, einschließlich This compound, sind für ihre Antitumoreigenschaften bekannt. Sie können als Inhibitoren des Wachstums und der Proliferation von Krebszellen wirken. Der Pyrrolidinring kann die Fähigkeit der Verbindung verbessern, mit verschiedenen biologischen Zielstrukturen in Krebszellen zu interagieren .
Anti-Fibrose-Therapie
Verbindungen auf Basis von This compound haben sich in der Anti-Fibrose-Therapie als vielversprechend erwiesen. Sie können möglicherweise die Synthese von Kollagen und anderen fibrotischen Markern hemmen, was für die Behandlung von Erkrankungen wie Leberfibrose entscheidend ist. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Medikamente zur Vorbeugung von Organvernarbungen .
Neuroprotektive Effekte
Die neuroprotektiven Effekte von Indolderivaten sind ein Bereich von großem InteresseThis compound und seine Analoga können durch Modulation von Neurotransmittersystemen oder Schutz des Nervengewebes vor oxidativem Stress und Apoptose vor neurodegenerativen Erkrankungen schützen .
Positronen-Emissions-Tomographie (PET)-Bildgebung
This compound: wurde bei der Entwicklung von PET-Bildgebungsmitteln eingesetzt. Diese Verbindungen können mit radioaktiven Isotopen markiert und zur gezielten Ansteuerung spezifischer Proteine oder Enzyme im Körper verwendet werden, wodurch wertvolle Einblicke in verschiedene Krankheiten, einschließlich Krebs, gewonnen werden .
Zukünftige Richtungen
The future directions for “3-(pyrrolidin-2-yl)-1H-indole” could involve further exploration of its potential biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this compound could be used in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a part of many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a variety of ways . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active natural and synthetic compounds .
Pharmacokinetics
A related compound, 3,3-difluoropyrrolidin-1-yl, was found to be eliminated by both metabolism and renal clearance .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
It’s worth noting that the synthesis of related compounds involves room-temperature conditions and low photocatalyst loadings .
Eigenschaften
IUPAC Name |
3-pyrrolidin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-2,4-5,8,12-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVAXPFTVGSHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958700 | |
| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3766-03-8 | |
| Record name | Indole, 3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



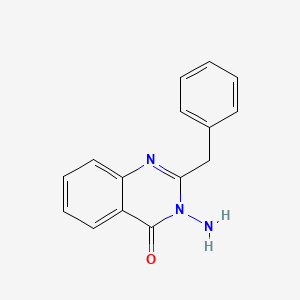
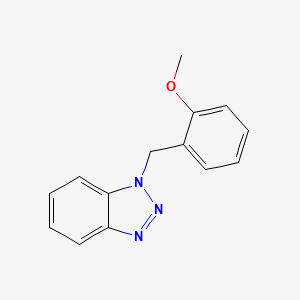
![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)
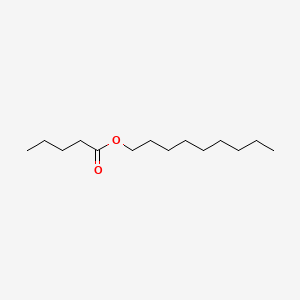
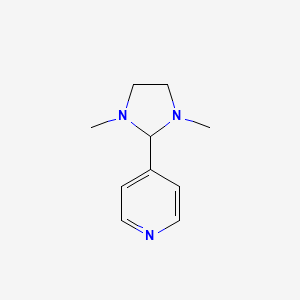



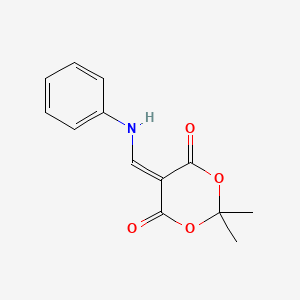


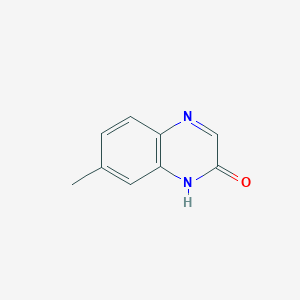

![Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate](/img/structure/B1618750.png)